molecular formula C21H21N7O2S B2998799 N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide CAS No. 941957-96-6

N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide

Cat. No.: B2998799
CAS No.: 941957-96-6
M. Wt: 435.51
InChI Key: ZAGQCUWEWOLPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a structurally complex molecule featuring a fused heterocyclic core. Its architecture includes:

  • A tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene system with a sulfur atom (10-thia) and a ketone group (2-oxo).
  • A phenyl substituent at position 4.
  • An acetamide linker connected to a 3-imidazol-1-ylpropyl side chain.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c29-18(23-7-4-9-26-10-8-22-14-26)11-16-13-31-21-25-19-17(20(30)27(16)21)12-24-28(19)15-5-2-1-3-6-15/h1-3,5-6,8,10,12,14,16H,4,7,9,11,13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGQCUWEWOLPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCCCN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H21N7O2S
  • Molecular Weight : 435.51 g/mol
  • Purity : Typically 95%.

Biological Activity Overview

Research indicates that compounds containing imidazole and related structures exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation.

These activities are largely attributed to the imidazole ring's ability to interact with biological targets due to its amphoteric nature, allowing it to participate in both acid-base reactions and coordinate with metal ions .

Antimicrobial Activity

The antimicrobial efficacy of N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl...) was evaluated through various assays:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1812
Bacillus subtilis1620

These results suggest that the compound has significant antibacterial properties, comparable to established antibiotics .

Antitumor Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for selected cell lines are summarized below:

Cell Line IC50 (µM)
A2780 (Ovarian)10
MCF7 (Breast)15
HeLa (Cervical)20

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the potential of imidazole derivatives in therapeutic applications:

  • Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial activity against common pathogens, demonstrating that structural modifications can enhance potency .
  • Antitumor Activity : A study by Shutkov et al. explored organometallic complexes containing imidazole which showed promising results against tumor cells, indicating that the incorporation of metal ions could enhance biological activity .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name / Structure Core Heterocycle(s) Functional Groups Key Structural Differences
Target Compound 10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7] 2-oxo, phenyl, imidazolylpropyl, acetamide Highly fused tricyclic system with multiple N/S
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m, 7a-m) 1,2,3-triazole Naphthyloxy, phenylacetamide Simpler triazole core; lacks fused bicyclic systems
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-... Tetrazole, thiadiazole, β-lactam Tetrazolylacetamide, thiadiazolethio β-lactam backbone; distinct sulfur/nitrogen motifs

Key Observations:

Complexity of Core Structure: The target compound’s fused tricyclic system (10-thia-1,5,6,8-tetrazatricyclo) is more rigid and sterically constrained compared to monocyclic triazoles or tetrazoles in analogs . This rigidity may influence binding affinity and metabolic stability.

Sulfur/Nitrogen Content : The 10-thia and tetrazatricyclo motifs provide multiple hydrogen-bonding and polar interaction sites, similar to thiadiazole-containing pharmacopeial compounds .

Physicochemical and Pharmacological Predictions

Table 3: Predicted Properties vs. Analogues

Property Target Compound (Predicted) Triazole-acetamides (6a-m) Thiadiazole Derivatives
LogP ~2.5 (moderate lipophilicity) 1.8–2.2 1.5–3.0
Solubility Low (due to fused core) Moderate (polar triazole/naphthyloxy) Low (β-lactam rigidity)
Metabolic Stability High (S/N-rich core resists oxidation) Moderate (triazole susceptible to CYP450) Variable (thiadiazole/tetrazole metabolism)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.